

Application Notes and Protocols: Measuring TP0586352 Target Engagement in Cells

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Compound of Interest

Compound Name: TP0586352

Cat. No.: B15144140

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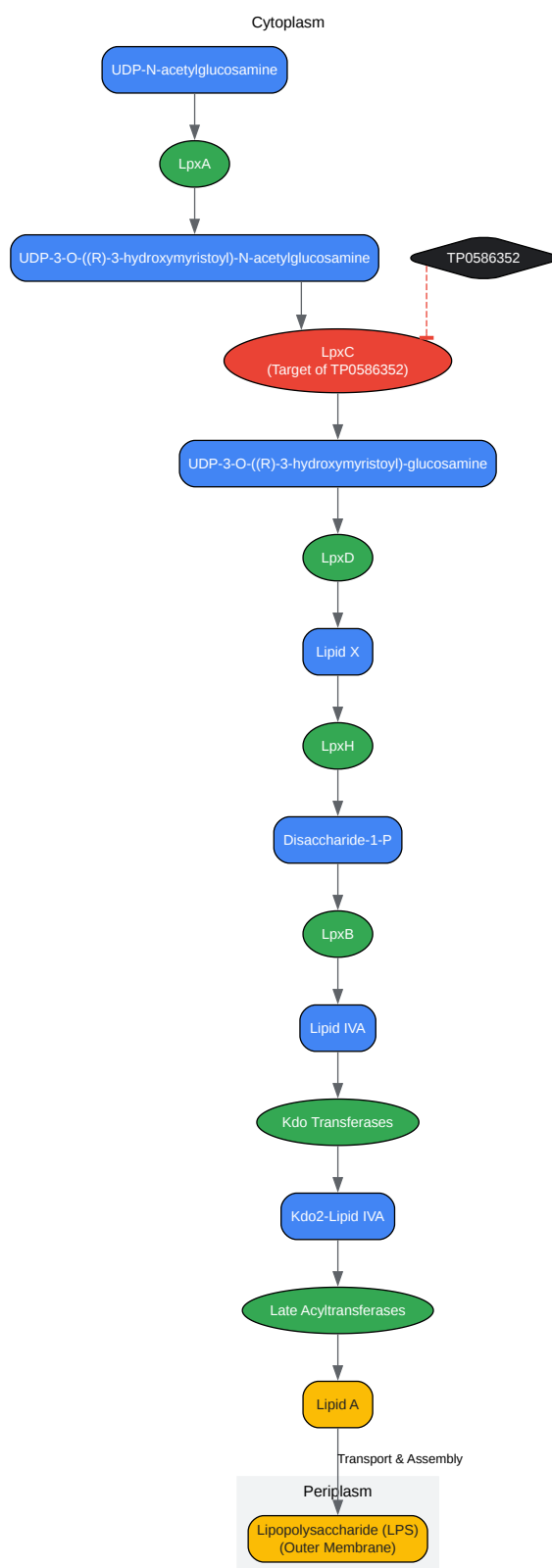
Introduction

TP0586352 is a novel, non-hydroxamate inhibitor of UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC).[1][2][3] LpxC is a zinc metalloenzyme that is essential for the biosynthesis of lipid A, a critical component of the lipopolysaccharide (LPS) that makes up the outer membrane of most Gram-negative bacteria.[4][5][6] By inhibiting LpxC, **TP0586352** disrupts the integrity of the bacterial outer membrane, leading to bactericidal activity against a range of Gram-negative pathogens, including carbapenem-resistant Enterobacteriaceae.[2][7] A related compound, TP0586532, has been shown to reduce LPS release and subsequent IL-6 production in both in vitro and in vivo models.[8]

The ability to quantify the engagement of **TP0586352** with its target, LpxC, within a cellular context is crucial for understanding its mechanism of action, optimizing its efficacy, and establishing a clear relationship between target binding and antibacterial activity. These application notes provide detailed protocols for measuring the cellular target engagement of **TP0586352**.

Signaling Pathway

The target of **TP0586352**, LpxC, is a key enzyme in the lipid A biosynthetic pathway, which is crucial for the formation of the outer membrane of Gram-negative bacteria. Inhibition of LpxC leads to the disruption of this membrane, compromising the bacterium's viability.



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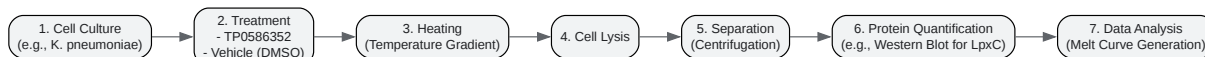
Caption: LpxC is a key enzyme in the lipid A biosynthetic pathway.

Experimental Protocols

Two primary methods are recommended for quantifying the engagement of **TP0586352** with LpxC in a cellular environment: a Cellular Thermal Shift Assay (CETSA) and an in-cell LpxC enzymatic activity assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess the direct binding of a compound to its target protein in intact cells. The principle is based on the ligand-induced thermal stabilization of the target protein.



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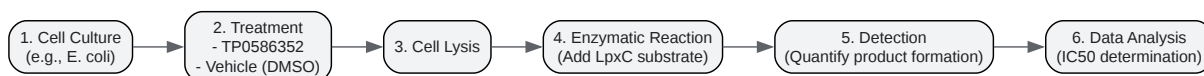
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

- Cell Culture: Culture the desired Gram-negative bacterial strain (e.g., *Klebsiella pneumoniae*) to mid-log phase in appropriate growth medium.
- Compound Treatment:
 - Harvest the bacterial cells by centrifugation and resuspend in fresh medium or a suitable buffer.
 - Aliquot the cell suspension into separate tubes.
 - Treat the cells with a range of concentrations of **TP0586352** or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
- Heating Step:
 - Heat the treated cell suspensions at different temperatures for a fixed time (e.g., 3 minutes). A typical temperature range would be 40°C to 70°C.

- After heating, cool the samples on ice.
- Cell Lysis:
 - Lyse the cells using a suitable method such as sonication or bead beating in a lysis buffer containing protease inhibitors.
- Separation of Soluble and Aggregated Proteins:
 - Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
- Quantification of Soluble LpxC:
 - Carefully collect the supernatant containing the soluble proteins.
 - Determine the concentration of soluble LpxC in each sample using Western blotting with an anti-LpxC antibody.
- Data Analysis:
 - Quantify the band intensities from the Western blots.
 - For each treatment group, plot the percentage of soluble LpxC relative to the unheated control against the corresponding temperature.
 - Fit the data to a sigmoidal dose-response curve to determine the melting temperature (T_m) for LpxC in the presence and absence of **TP0586352**. An increase in T_m indicates target engagement.

In-Cell LpxC Enzymatic Activity Assay

This assay measures the enzymatic activity of LpxC in cell lysates following treatment with **TP0586352**. A decrease in LpxC activity indicates target engagement and inhibition.



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Caption: Workflow for the in-cell LpxC enzymatic activity assay.

- Cell Culture and Treatment:
 - Grow the bacterial strain to mid-log phase.
 - Treat the cells with a serial dilution of **TP0586352** or vehicle control for a specified duration.
- Cell Lysis:
 - Harvest the cells and lyse them in a suitable buffer that maintains LpxC activity.
- Enzymatic Reaction:
 - Add the cell lysate to a reaction mixture containing the LpxC substrate, UDP-3-O-((R)-3-hydroxymyristoyl)-N-acetylglucosamine.
 - Incubate the reaction at 37°C for a defined period.
- Detection of Product Formation:
 - The product of the LpxC reaction is UDP-3-O-((R)-3-hydroxymyristoyl)-glucosamine and acetate. The release of the acetyl group can be coupled to a detectable signal. A common method involves a coupled enzyme assay where the acetate produced is used in a series of reactions that lead to the oxidation of NADH to NAD⁺, which can be monitored by the decrease in absorbance at 340 nm.
- Data Analysis:
 - Calculate the rate of the enzymatic reaction for each concentration of **TP0586352**.
 - Plot the percentage of LpxC activity relative to the vehicle control against the logarithm of the **TP0586352** concentration.

- Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of **TP0586352** required to inhibit 50% of LpxC activity.

Data Presentation

Quantitative data from target engagement studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Cellular Thermal Shift Assay (CETSA) Data for **TP0586352**

Compound	Concentration (μM)	Melting Temperature (Tm) of LpxC (°C)	Thermal Shift (ΔTm) (°C)
Vehicle (DMSO)	-	52.3	-
TP0586352	1	54.8	+2.5
TP0586352	10	58.1	+5.8
TP0586352	100	61.5	+9.2

Table 2: In-Cell LpxC Enzymatic Activity Data for **TP0586352**

Bacterial Strain	IC50 (nM)
K. pneumoniae (Carbapenem-Resistant)	5.8
E. coli	3.2
P. aeruginosa	12.1

Table 3: Minimum Inhibitory Concentration (MIC) of TP0586532 against Carbapenem-Resistant Enterobacteriaceae (CRE)

Note: Data for the related compound TP0586532 is presented here as a reference.

Organism	Number of Strains	MIC Range (µg/mL)	MIC50 (µg/mL)	MIC90 (µg/mL)
E. coli	50	0.06-4	0.25	1
K. pneumoniae	50	0.12-8	0.5	2
E. cloacae	20	0.25-16	1	8

Conclusion

The protocols outlined in these application notes provide robust methods for quantifying the cellular target engagement of **TP0586352** with LpxC. The Cellular Thermal Shift Assay offers direct evidence of binding in an intact cellular environment, while the in-cell enzymatic activity assay provides a functional measure of target inhibition. Together, these assays are invaluable tools for the preclinical characterization of **TP0586352** and other LpxC inhibitors, enabling a deeper understanding of their antibacterial mechanism and facilitating the development of novel therapeutics against Gram-negative bacteria.

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